Sodium 4-hydroxyoctanoate
Overview
Description
Sodium 4-hydroxyoctanoate is a chemical compound with the molecular formula C8H17NaO3. It is a sodium salt of 4-hydroxyoctanoic acid and is known for its various applications in scientific research and industry. This compound is characterized by its ability to form stable solutions and its reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyoctanoate can be synthesized through the neutralization of 4-hydroxyoctanoic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxyoctanoic acid in a suitable solvent, such as water or ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as crystallization or filtration, to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxyoctanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Sodium 4-hydroxyoctanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used in studies related to metabolic pathways and enzyme reactions.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of sodium 4-hydroxyoctanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of different metabolites. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Sodium 4-hydroxybutanoate: Similar in structure but with a shorter carbon chain.
Sodium 4-hydroxyhexanoate: Similar in structure but with a different chain length.
Sodium 4-hydroxydecanoate: Similar in structure but with a longer carbon chain .
Uniqueness: Sodium 4-hydroxyoctanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its reactivity and solubility profile make it suitable for various applications that may not be feasible with shorter or longer chain analogs .
Properties
IUPAC Name |
sodium;4-hydroxyoctanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.Na/c1-2-3-4-7(9)5-6-8(10)11;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBTUYAGSXTHPF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.